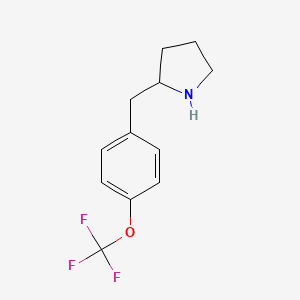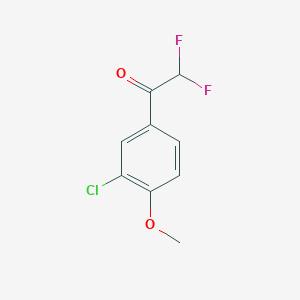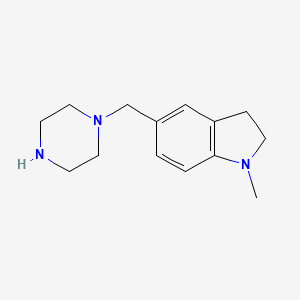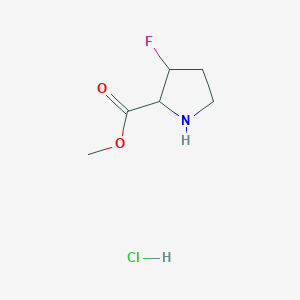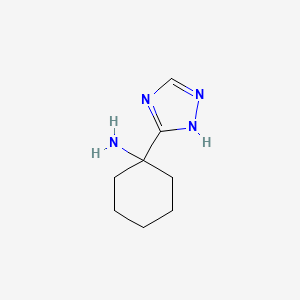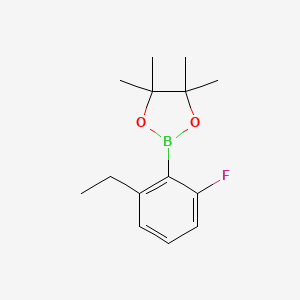
2-Ethyl-6-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-ethyl-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. A common method includes:
Starting Materials: 2-Ethyl-6-fluorophenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki–Miyaura coupling.
Solvents: Polar aprotic solvents like THF, DCM, or dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reaction Conditions: Typically conducted at room temperature to 80°C, depending on the specific reaction.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Ethyl-6-fluorophenylboronic acid pinacol ester is utilized in various fields of scientific research:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The primary mechanism of action for 2-Ethyl-6-fluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves:
Transmetalation: The transfer of the boronic ester group to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the ethyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
2-Fluorophenylboronic Acid Pinacol Ester: Similar but without the ethyl group, affecting its reactivity and steric properties.
2-Ethylphenylboronic Acid Pinacol Ester: Lacks the fluorine atom, which influences its electronic properties.
Uniqueness
2-Ethyl-6-fluorophenylboronic acid pinacol ester is unique due to the combined presence of the ethyl and fluorine substituents, which provide a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of cross-coupling reactions.
Propriétés
Formule moléculaire |
C14H20BFO2 |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
2-(2-ethyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-8-7-9-11(16)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
Clé InChI |
DOYUNGCYWBNHEW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




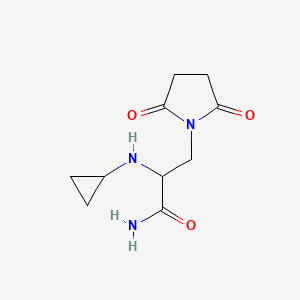
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)


![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)
